molecular formula C13H11Cl2NO B3172085 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline CAS No. 946715-06-6

5-Chloro-2-(2-chloro-5-methylphenoxy)aniline

Cat. No.: B3172085
CAS No.: 946715-06-6
M. Wt: 268.13 g/mol
InChI Key: QZPSQIXOVJCWFK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Amine and Aryl Ether Chemistry

5-Chloro-2-(2-chloro-5-methylphenoxy)aniline is structurally defined by two key functional groups: a halogenated aromatic amine and an aryl ether. Halogenated aromatic amines are a class of compounds where one or more hydrogen atoms on an aromatic amine are replaced by halogen atoms. rsc.orgacs.org These compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. google.com The presence of halogen atoms can significantly influence the electronic properties and reactivity of the aromatic ring. ncert.nic.in

Aryl ethers are characterized by an oxygen atom connected to two aryl groups. fiveable.me This linkage is a key structural element in many natural products and synthetic compounds with important biological and material properties. dntb.gov.uathieme-connect.de The synthesis of aryl ethers can be challenging, often requiring specific catalytic systems to facilitate their formation. thieme-connect.deresearchgate.net

The combination of these two functionalities in this compound results in a molecule with a unique set of properties, making it a subject of interest for further investigation.

Significance of the Phenoxyaniline (B8288346) Scaffold in Advanced Organic Synthesis and Materials Science

The core structure of this compound is the phenoxyaniline scaffold. Phenoxyaniline and its derivatives are recognized for their utility as versatile building blocks in organic synthesis. google.combldpharm.comgoogle.com They serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. guidechem.comsigmaaldrich.com The 2-phenoxyaniline (B124666) moiety, in particular, is a key intermediate in the production of certain non-steroidal anti-inflammatory drugs. google.com

In the realm of materials science, the phenoxyaniline scaffold is incorporated into polymers and other materials to impart specific properties such as thermal stability, and electronic and optical characteristics. chemscene.comnih.gov The rigid structure of the phenoxyaniline unit can contribute to the formation of ordered molecular assemblies, which is advantageous for applications in electronics and photonics. nih.gov The specific substitutions on the phenoxyaniline core of this compound, namely the chloro and methyl groups, can be expected to further modulate these properties.

Overview of Current Academic Research Trajectories and Key Challenges

Current academic research involving structures related to this compound is focused on several key areas. A primary trajectory is the development of novel synthetic methodologies for the efficient and selective construction of substituted phenoxyaniline derivatives. nih.gov This includes the exploration of new catalysts and reaction conditions to overcome the challenges associated with the formation of the diaryl ether bond and the selective halogenation of the aromatic rings. researchgate.netacs.org

Another significant research direction is the investigation of the biological activities of new phenoxyaniline derivatives. Researchers are exploring their potential as anticancer, antiviral, and anti-inflammatory agents. nih.govchemicalbook.com The goal is to understand the structure-activity relationships and to design new compounds with improved efficacy and selectivity.

Key challenges in this field include the often harsh reaction conditions required for the synthesis of diaryl ethers and the potential for the formation of unwanted side products. dntb.gov.uagoogle.com Furthermore, a deeper understanding of the toxicological profiles of halogenated aromatic compounds is necessary to ensure their safe handling and application. nih.gov The development of greener and more sustainable synthetic routes is also a major focus of ongoing research. thieme-connect.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2-chloro-5-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-2-4-10(15)13(6-8)17-12-5-3-9(14)7-11(12)16/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPSQIXOVJCWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237027
Record name 5-Chloro-2-(2-chloro-5-methylphenoxy)benzenamine
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Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946715-06-6
Record name 5-Chloro-2-(2-chloro-5-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-06-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(2-chloro-5-methylphenoxy)benzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Retrosynthetic Analysis of the 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comresearchgate.net The analysis for this compound identifies two primary disconnections: the C-N bond of the aniline (B41778) and the C-O bond of the diaryl ether.

Disconnection of the Amine Group (C-N bond): The most logical retrosynthetic step is the reduction of a nitro group to an amine. This is a common and high-yielding transformation. This leads to the precursor molecule, 5-Chloro-2-(2-chloro-5-methylphenoxy)nitrobenzene.

Disconnection of the Diaryl Ether Linkage (C-O bond): The diaryl ether bond can be disconnected to reveal two key aromatic precursors. This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction. Two possible routes emerge from this disconnection:

Route A: Reaction between a phenoxide (from 2-chloro-5-methylphenol) and an activated nitroaromatic ring (1,2-dichloro-4-nitrobenzene or 2,4-dichloronitrobenzene).

Route B: Reaction between a nitrophenoxide (from 5-chloro-2-nitrophenol) and a chlorinated toluene (B28343) derivative.

Route A is generally more feasible as the nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a chlorine atom. Therefore, the key building blocks are identified as 2,4-dichloronitrobenzene (B57281) and 2-chloro-5-methylphenol (B42318).

Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic analysis showing the disconnection of the target molecule into simpler precursors.

Preparation of Precursor Substituted Nitroaromatic Compounds

The successful synthesis of the target aniline is contingent on the efficient preparation of its nitroaromatic precursor. This section details the synthesis of this key intermediate and its constituent building blocks.

The synthesis of the diaryl ether nitro-precursor, 5-Chloro-2-(2-chloro-5-methylphenoxy)nitrobenzene, is typically achieved via a nucleophilic aromatic substitution reaction, often an Ullmann-type condensation or a base-mediated SNAr reaction. The reaction involves coupling an activated halo-nitroaromatic compound with a substituted phenol (B47542).

In a representative synthesis, 2-chloro-5-methylphenol is treated with a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to generate the corresponding phenoxide ion. This nucleophile then attacks an electron-deficient aromatic ring, such as 2,4-dichloronitrobenzene. The nitro group in the ortho and para positions activates the chlorine atoms for displacement. The chlorine at the 2-position is preferentially substituted due to the strong activation from the adjacent nitro group.

Reaction Scheme: 2,4-Dichloronitrobenzene + 2-Chloro-5-methylphenol → 5-Chloro-2-(2-chloro-5-methylphenoxy)nitrobenzene

Reactant 1Reactant 2BaseSolventTemperature (°C)
2,4-Dichloronitrobenzene2-Chloro-5-methylphenolK2CO3DMF100-150
2,4-Dichloronitrobenzene2-Chloro-5-methylphenolNaOHDMSO80-120
2,4-Dichloronitrobenzene2-Chloro-5-methylphenolCs2CO3Toluene110
This interactive table outlines typical conditions for the synthesis of the nitroaromatic precursor.

The building blocks for the diaryl ether synthesis are themselves products of specific synthetic pathways.

Synthesis of Halogenated Phenols: Substituted phenols like 2-chloro-5-methylphenol can be prepared through various methods, including:

Chlorination of m-cresol: Direct chlorination of 3-methylphenol (m-cresol) can yield a mixture of chlorinated isomers, from which 2-chloro-5-methylphenol can be separated.

Diazotization of Chloro-toluidines: Starting from 2-chloro-5-methylaniline, a Sandmeyer-type reaction involving diazotization followed by hydrolysis can yield the desired phenol.

Synthesis of Halogenated Nitrobenzenes: 2,4-Dichloronitrobenzene is a key starting material. It is typically synthesized by the nitration of 1,3-dichlorobenzene (B1664543) (m-dichlorobenzene). chemicalbook.com The reaction uses a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comgoogle.com

Starting MaterialReagentsConditionsProductYield (%)
m-DichlorobenzeneHNO3, H2SO435-45 °C, 1 hr2,4-Dichloronitrobenzene~91
This table summarizes the synthesis of a key halogenated nitrobenzene (B124822) precursor. chemicalbook.com

Formation of the Diarylether Linkage

The formation of the C-O-C bond between the two aromatic rings is the cornerstone of this synthesis. Nucleophilic aromatic substitution is the predominant strategy for this transformation. fishersci.se

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov For this reaction to proceed efficiently, the aromatic ring being attacked must be activated by electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. nih.gov

The reaction between the sodium or potassium salt of 2-chloro-5-methylphenol and 2,4-dichloronitrobenzene in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures furnishes the diaryl ether. rsc.org The choice of solvent is crucial, as polar aprotic solvents effectively solvate the cation of the phenoxide salt, increasing the nucleophilicity of the phenoxide oxygen. rsc.org

Reduction of Nitro Precursors to the Aniline Moiety

The final step in the synthesis of this compound is the reduction of the nitro group on the precursor diaryl ether. This is a well-established and reliable transformation in organic synthesis. youtube.com

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. It is a clean and efficient method, often providing high yields of the corresponding aniline.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). youtube.com The reaction proceeds via a series of single-electron transfers from the metal.

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas. Common hydrogen donors include hydrazine (B178648) (N2H4), ammonium (B1175870) formate (B1220265), or cyclohexene, used in conjunction with a catalyst like Pd/C. chemicalbook.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also be used, particularly when milder conditions are required to avoid the reduction of other sensitive functional groups.

Reducing Agent/SystemSolventConditionsAdvantagesDisadvantages
H2 / Pd-CEthanol (B145695), Ethyl AcetateRT, 1-4 atm H2Clean, high yield, simple workupRequires specialized hydrogenation equipment
Fe / HClEthanol / H2ORefluxInexpensive, effectiveStoichiometric metal waste, acidic conditions
SnCl2·2H2O / HClEthanolRefluxGood for substrates with reducible groupsStoichiometric tin waste
Na2S2O4H2O / MethanolRefluxMild conditionsCan be less efficient for some substrates
Gallium MetalAcidic EthanolSonicationHomogeneous workup, rapidGallium is a less common reagent
This interactive table compares common methods for the reduction of aromatic nitro compounds to anilines. tandfonline.com

The choice of method will depend on the scale of the reaction, cost considerations, and the chemical compatibility of the substrate. For the synthesis of this compound, catalytic hydrogenation or the Fe/HCl system would be highly effective.

Catalytic Hydrogenation Techniques (e.g., using ammonium formate with noble metal catalysts)

Catalytic transfer hydrogenation (CTH) stands out as a mild, efficient, and selective method for the reduction of aromatic nitro compounds. researchgate.netutrgv.edu This technique avoids the use of high-pressure hydrogen gas, instead employing a hydrogen donor in the presence of a metal catalyst. utrgv.edu Ammonium formate is a widely used and effective hydrogen donor for this purpose, often paired with noble metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.netnih.gov

The reaction proceeds via the decomposition of ammonium formate on the catalyst surface to generate hydrogen, carbon dioxide, and ammonia. nih.gov This in situ generation of hydrogen allows for the reaction to be carried out under milder conditions. A significant advantage of using CTH with ammonium formate is its high chemoselectivity; it effectively reduces nitro groups while leaving sensitive functionalities such as halogens, carbonyls, nitriles, and ether linkages intact. researchgate.netresearchgate.net This makes it an ideal method for the final step in the synthesis of this compound from its nitro intermediate. Studies have shown that platinum on carbon can be a highly effective catalyst for this transformation, with ammonium formate being a more efficient hydrogen donor than formic acid. researchgate.netresearchgate.net

Table 1: Typical Conditions for Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds
CatalystHydrogen DonorSolventTemperatureKey AdvantagesReference
10% Pd/CAmmonium FormateEthanol/MethanolRefluxFast reaction, high yield, versatile utrgv.edu
5% Pt/CAmmonium FormateMethanolRoom Temp. to RefluxHigh selectivity, no hydrogenolysis of halogens researchgate.netresearchgate.net
Raney NickelAmmonium FormateEthanolRefluxCan also hydrogenate alkenes utrgv.edu
Palladium on CarbonFormic AcidVariousMild ConditionsUsed in selective reductions frontiersin.org

Chemoselective Reduction Strategies in the Presence of Halogen Substituents and Ether Linkages

The presence of two aryl chloride moieties and a diaryl ether linkage in the target molecule necessitates highly chemoselective reduction methods to prevent unwanted side reactions like hydrodehalogenation or ether cleavage.

Several strategies have been developed to achieve this selectivity:

Sulfided Platinum Catalysts: Commercially available sulfided platinum catalysts have demonstrated excellent performance in the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov These catalysts operate at low temperatures and pressures, effectively minimizing the cleavage of carbon-halogen bonds. nih.gov

Iron-Based Systems: Reduction using iron powder in an acidic medium is a classic and cost-effective method for converting nitroarenes to anilines. wikipedia.org Modern variations, such as using an Fe/CaCl₂ system, offer excellent functional group tolerance, preserving halides, carbonyls, and esters. organic-chemistry.org The use of commercial-grade carbonyl iron powder in water has been highlighted as a particularly mild, safe, and environmentally friendly option. organic-chemistry.org These methods are advantageous due to their simple procedures and high tolerance for sensitive groups. researchgate.net

Metal-Free Reductions: Emerging metal-free reduction methods offer another layer of selectivity. Reagents like tetrahydroxydiboron (B82485) have been used to reduce aromatic nitro compounds with high functional group tolerance in aqueous media. organic-chemistry.org

Table 2: Comparison of Chemoselective Reduction Methods for Nitroarenes
Reagent/CatalystKey FeaturesFunctional Groups ToleratedReference
Sulfided Pt/CMinimizes hydrodehalogenationAryl Halides nih.gov
Fe PowderCost-effective, high tolerance for sensitive groupsHalides, Carbonyls, Nitriles, Esters researchgate.net
Fe/CaCl₂Efficient transfer hydrogenation systemHalides, Carbonyls, Aldehydes, Esters organic-chemistry.org
TetrahydroxydiboronMetal-free, mild conditions, aqueous solventVinyl, Ethynyl, Carbonyl organic-chemistry.org
Fe₃O₄-MWCNTs@PEI-AgMagnetically recoverable, reusable catalystOther reducible functionalities rsc.org

Exploration of Alternative and Emerging Synthetic Routes

Beyond the standard reduction of a nitro precursor, modern organic synthesis offers alternative strategies for constructing the this compound scaffold.

Direct Functionalization Approaches on Pre-formed Scaffolds

These strategies involve building the molecule by forming the key diaryl ether bond on a pre-existing, functionalized aromatic ring. This approach often relies on transition-metal-catalyzed cross-coupling reactions.

A plausible route would involve the coupling of a substituted phenol with a substituted aryl halide. For instance, 5-chloro-2-aminophenol could be coupled with 1,2-dichloro-4-methylbenzene. Modern methods for diaryl ether synthesis that could be applied here include:

Copper- or Nickel-Catalyzed Coupling: Nickel-catalyzed cross-coupling reactions can form diaryl ethers by reacting phenols with aryl halides bearing electron-withdrawing groups. researchgate.net

Oxidative Cross-Coupling: An innovative approach involves the direct conversion of renewable resources like lignin (B12514952) into functionalized diaryl ethers. nih.govnih.gov This is achieved through a copper-catalyzed oxidative cross-coupling with aryl boronic acids, which traps reactive phenolic intermediates as stable diaryl ether products. nih.govnih.govswitt.ch

Hypervalent Iodine Chemistry: A strategy using hypervalent iodine reagents can directly functionalize arenes into diaryliodonium salts, which can then undergo a C-O coupling reaction to produce diaryl ethers. acs.org

These methods provide powerful alternatives for constructing the C-O-C linkage central to the target molecule's structure.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient approach to generating molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of substituted anilines from simple, often acyclic, precursors. rsc.orgrsc.org

For example, a metal- and additive-free method has been reported for synthesizing meta-substituted anilines from substituted methylvinyl ketones, N-acylpyridinium salts, and various amines. rsc.org Another green, one-step MCR uses an aldehyde, a cyclohexenone derivative, and an amine to afford N-substituted anilines. acs.orgbeilstein-journals.org While a direct MCR to produce a complex structure like this compound has not been specifically reported, these methodologies offer a powerful tool for creating libraries of structurally diverse anilines. rsc.org The principles of MCRs could potentially be adapted by designing starting materials that already contain the necessary chloro, methyl, and phenoxy fragments, which could then be assembled in a convergent and atom-economical fashion.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary determinant of its reactivity, influencing its basicity, nucleophilicity, and susceptibility to electrophilic attack on the aromatic ring.

The basicity of the amino group in 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline is significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitrogen's lone pair of electrons, responsible for its basic and nucleophilic character, is delocalized into the benzene (B151609) ring through resonance. chemistrysteps.com This delocalization reduces the availability of the lone pair to accept a proton, rendering aniline significantly less basic than aliphatic amines. chemistrysteps.com

The nucleophilicity of the aniline nitrogen is also governed by these electronic factors. A higher electron density on the nitrogen atom correlates with increased nucleophilicity. quora.com Therefore, the interplay of the electron-withdrawing chloro group and the potentially electron-donating phenoxy group will determine the nucleophilic character of the amino group in substitution reactions. quora.com

A quantitative examination of the nucleophilicity of various para-substituted anilines has been conducted to establish structure-reactivity relationships. researchgate.net These studies provide a framework for predicting the nucleophilic strength of the aniline moiety in this compound.

Table 1: Nucleophilicity Parameters of Substituted Anilines

Substituent (X) at para-position Nucleophilicity Parameter (N) Nucleophile-Specific Parameter (sN)
OH 1.3 0.9
OMe 1.2 0.9
Me 1.1 0.8
H 0.9 0.8
Cl 0.7 0.8
CN 0.6 0.8

Data derived from kinetic studies of reactions with reference electrophiles. researchgate.net

The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH2). byjus.com This group directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding cationic intermediates (arenium ions) through resonance. wikipedia.org In the case of this compound, the directing effects of the substituents on the aniline ring must be considered to predict the regioselectivity of EAS reactions.

The amino group is a powerful ortho, para-director. byjus.com The phenoxy group at the 2-position is also an ortho, para-director, further activating these positions. youtube.comaakash.ac.in The chloro group at the 5-position is a deactivating group but is also an ortho, para-director. organicchemistrytutor.com Therefore, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. Specifically, the C4 and C6 positions are activated by the amino group. The C4 position is also para to the phenoxy group, and the C6 position is ortho to the amino group. The chloro group at C5 will sterically hinder attack at the C4 and C6 positions to some extent. The interplay of these electronic and steric factors will determine the precise outcome of electrophilic substitution reactions such as halogenation, nitration, and sulfonation. However, direct nitration of anilines can be problematic as the amino group can be protonated in the acidic reaction medium, forming an anilinium ion which is a meta-director. byjus.com

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a competent nucleophile for reactions with acylating and alkylating agents. Acylation of the amino group, for instance with acetic anhydride, is a common transformation for anilines. byjus.com This reaction forms an amide, which can serve as a protecting group for the amine functionality. libretexts.org The resulting acetanilide (B955) is less activated towards electrophilic aromatic substitution than the parent aniline, which can be advantageous in controlling the regioselectivity of subsequent reactions.

Alkylation of the amino group can also be achieved using various alkylating agents. However, polyalkylation can be a competing side reaction. le.ac.uk The reactivity of the amino group in these reactions is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the aromatic ring. The presence of the bulky phenoxy group at the ortho position in this compound might sterically hinder the approach of bulky acylating or alkylating agents.

Reactivity at the Halogenated Aromatic Positions

The two chloro-substituted phenyl rings in this compound offer additional sites for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the replacement of the chlorine atoms, particularly if the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the halogen. libretexts.org In this compound, neither of the chlorinated rings is strongly activated towards classical SNAr by appropriately positioned nitro or cyano groups. However, SNAr can still occur under forcing conditions of high temperature and pressure, or with very strong nucleophiles. pressbooks.pub

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. Without strong electron-withdrawing groups, the activation energy for the formation of the Meisenheimer complex is high, making the reaction sluggish. libretexts.org Nevertheless, studies on polychlorinated biphenyls and related compounds have shown that nucleophilic substitution of chlorine atoms can be achieved. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a versatile approach to functionalize the chlorinated aromatic rings of this compound. wikipedia.org

The Suzuki-Miyaura coupling reaction, which couples an aryl halide with an organoboron reagent, is a highly effective method for forming new C-C bonds. harvard.edu This reaction has been successfully applied to the diversification of polychlorinated pharmaceuticals, demonstrating its utility for complex molecules. nih.gov The reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. The reactivity of the aryl chloride in the Suzuki coupling is generally lower than that of the corresponding bromide or iodide, often requiring more specialized catalyst systems. rsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl Chloride Boronic Acid Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Chlorobenzene Phenylboronic acid Pd(OAc)2 SPhos K3PO4 Dioxane/Water 100 95
4-Chlorotoluene 4-Methoxyphenylboronic acid Pd2(dba)3 XPhos K3PO4 t-BuOH 100 98
2-Chloropyridine Thiophene-2-boronic acid PdCl2(dppf) - K2CO3 DME/Water 80 92

Data compiled from various sources illustrating typical reaction conditions. nih.govrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a direct route to synthesize substituted anilines and other nitrogen-containing aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. rug.nl The development of sophisticated phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides. rsc.org This methodology could be employed to replace the chlorine atoms of this compound with various primary or secondary amines, further diversifying the molecular structure. wikipedia.org

Stability and Transformation Pathways of the Ether Linkage

The diaryl ether linkage in this compound is a point of potential chemical transformation. Generally, diaryl ethers are known for their relative stability due to the strength of the C-O bond. However, this linkage can undergo cleavage under specific and often harsh reaction conditions. The stability of this bond is influenced by the electronic nature of the substituents on the aromatic rings.

In the case of this compound, the presence of electron-withdrawing chloro groups can influence the electron density around the ether oxygen, potentially affecting its reactivity. Transformation pathways for diaryl ethers typically involve nucleophilic or electrophilic attack. For instance, cleavage of the ether bond can be achieved through reactions with strong nucleophiles or under reductive conditions. A patent describing the preparation of the related compound 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) mentions that halogen-substituted aminoaryl ethers are susceptible to hydrogenolysis side reactions, which can involve both dehalogenation and cleavage of the C-O-C ether bond. google.com

The transformation of the ether linkage can also be a critical step in the synthesis of other valuable chemical intermediates. The precise conditions required for the cleavage or transformation of the ether bond in this compound would depend on the specific reagents and reaction conditions employed.

Kinetic and Thermodynamic Aspects of Key Reactions

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its reactivity and for optimizing synthetic procedures. The electronic effects of the substituents on the aniline ring play a significant role in determining the rates and mechanisms of its reactions.

Hammett Correlation Analyses and Substituent Effects on Reactivity

In reactions where the aniline nitrogen acts as a nucleophile, the presence of the electron-withdrawing chloro group is expected to decrease its reactivity compared to unsubstituted aniline. Conversely, the electron-donating character of the phenoxy group might partially offset this effect. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that electron-withdrawing groups accelerate the reaction. For nucleophilic substitution reactions of substituted anilines with 2-chloro-5-nitropyridine (B43025) in DMSO and DMF, negative ρ values were obtained, indicating that electron-donating groups on the aniline ring increase the reaction rate. researchgate.net Similarly, kinetic and mechanistic studies of the reactions of substituted anilines with chloramine (B81541) T also yielded a negative reaction constant (ρ = -0.976), supporting the notion that electron-donating substituents enhance the reactivity of the aniline. rsc.org

Illustrative Hammett Data for Reactions of Substituted Anilines

Substituent (X) in X-C₆H₄NH₂σ ValueRelative Rate (k/k₀) (Hypothetical)
-OCH₃ (para)-0.275.8
-CH₃ (para)-0.173.2
-H0.001.0
-Cl (para)0.230.3
-NO₂ (para)0.780.01

This table provides hypothetical relative rate data for a typical nucleophilic reaction of substituted anilines to illustrate the principles of Hammett correlation. The actual rates for this compound would need to be determined experimentally.

Solvent Effects on Reaction Rates and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions involving polar or charged intermediates and transition states, polar solvents are generally favored. The reactivity of anilines is known to be significantly influenced by the solvent environment.

In nucleophilic substitution reactions, the nature of the solvent can affect the solvation of the reactants, intermediates, and transition states. For instance, in the reaction of substituted anilines with 2-chloro-5-nitropyridine, the reaction rates were found to be different in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), highlighting the role of the solvent. researchgate.net Kinetic studies of the reaction between 2-chloro-3,5-dinitropyridine (B146277) and aniline in mixed solvent systems have also been conducted to analyze the influence of the solvent on the reaction kinetics. bau.edu.lb The polarity, hydrogen bonding capability, and polarizability of the solvent all contribute to its effect on the reaction. For this compound, reactions involving the amino group would likely be sensitive to the hydrogen-bonding properties of the solvent, which can solvate the amine and influence its nucleophilicity.

Isokinetic Relationships and Activation Parameters

The isokinetic relationship is a linear correlation between the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) for a series of related reactions. The existence of such a relationship suggests that a common mechanism is operative throughout the series. The isokinetic temperature (β) is the temperature at which all reactions in the series are predicted to have the same rate constant.

For the reaction of substituted anilines with 2-chloro-5-nitropyridine in both DMSO and DMF, good linear relationships were observed in the plots of ΔH‡ versus ΔS‡, with isokinetic temperatures of 128 °C and 105 °C, respectively. researchgate.net This indicates that a consistent reaction mechanism is likely at play for the different substituted anilines in each solvent.

The activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide valuable insights into the transition state of a reaction. A study on the hydrolysis of a Schiff base derived from a substituted aniline reported negative activation entropy values, suggesting a more ordered transition state compared to the reactants. sciensage.info While specific activation parameters for reactions of this compound have not been reported, it is expected that they would be influenced by the electronic and steric effects of its substituents.

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline is anticipated to display a series of distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the aniline (B41778) ring are expected to appear in the range of δ 6.5-7.5 ppm. The presence of the electron-donating amino group (-NH₂) and the ether linkage (-O-) would shield these protons, while the electron-withdrawing chlorine atom would deshield them.

The protons on the phenoxy ring are also expected within the aromatic region, with their exact shifts determined by the relative positions of the chlorine atom and the methyl group. The methyl group protons (-CH₃) would likely appear as a singlet at approximately δ 2.3 ppm. The amino group protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (Aniline Ring)6.7 - 7.4Multiplet7.0 - 9.0
Aromatic H (Phenoxy Ring)6.8 - 7.3Multiplet7.0 - 9.0
-NH₂3.5 - 5.0Broad SingletN/A
-CH₃~2.3SingletN/A

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon atoms bonded to the electronegative oxygen, nitrogen, and chlorine atoms will experience significant deshielding, shifting their signals downfield.

The carbon of the methyl group is expected to appear upfield, around δ 20 ppm. The specific chemical shifts of the aromatic carbons can be predicted by considering the additive effects of the various substituents on the benzene (B151609) rings.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (Aniline Ring)115 - 150
Aromatic C (Phenoxy Ring)118 - 158
C-Cl (Aniline Ring)125 - 135
C-Cl (Phenoxy Ring)128 - 138
C-O (Aniline Ring)140 - 150
C-O (Phenoxy Ring)150 - 160
C-N140 - 150
-CH₃~20

Note: The predicted values are based on the analysis of structurally similar compounds and established NMR principles.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this molecule, COSY would help in assigning the adjacent protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for linking the two aromatic rings through the ether oxygen by observing correlations between the protons on one ring and the carbons on the other.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The amino group is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The methyl C-H stretching will be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ range.

C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the diaryl ether linkage is expected to produce strong bands around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively.

C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations will give rise to strong absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric Stretch~3450Medium
N-H Symmetric Stretch~3350Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Medium-Weak
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium-Strong
C-O-C Asymmetric Stretch1200 - 1250Strong
C-O-C Symmetric Stretch1000 - 1050Medium
C-Cl Stretch600 - 800Strong

Note: The predicted values are based on the analysis of structurally similar compounds and established spectroscopic correlations.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups often give strong signals in IR, non-polar and symmetric vibrations tend to be more intense in Raman spectra.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings are typically strong and sharp in the Raman spectrum, appearing in the 990-1010 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations are also expected to be Raman active.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible.

The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of this compound, aiding in its definitive structural confirmation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information about the molecular weight and structure of a compound. For this compound, with a molecular formula of C13H10Cl2N2O, mass spectrometry would be crucial for confirming its elemental composition and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be expected to provide a highly accurate mass measurement of the molecular ion, which would corroborate the theoretical exact mass calculated from its molecular formula. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, with relative intensities dictated by the natural abundance of the 35Cl and 37Cl isotopes.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da) Relative Abundance (%)
C13H10Cl2N2O [M]+ (35Cl, 35Cl) 280.0170 100.0
[M+2]+ (35Cl, 37Cl) 282.0141 65.3
[M+4]+ (37Cl, 37Cl) 284.0111 10.6

Note: This table represents theoretical data. Specific experimental values for this compound are not available in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation provides valuable information about the connectivity of atoms within the molecule.

In an MS/MS experiment for this compound, the molecular ion (or a protonated/adducted version) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be expected to show characteristic losses corresponding to the different functional groups and structural motifs within the molecule. For instance, cleavage of the ether bond is a likely fragmentation pathway. google.com The loss of a halogen atom is also a common fragmentation pattern for chloro- and bromo-compounds. google.com

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Neutral Loss
281 [M+H]+ Cleavage of the ether bond C6H4ClN
281 [M+H]+ Loss of a chlorine atom Cl
281 [M+H]+ Loss of the methylphenoxy group C7H7O

Note: This table is based on general fragmentation principles of similar compounds. Specific experimental MS/MS data for this compound is not available.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule. For this compound, the aromatic rings and the aniline moiety constitute the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic systems. The position and intensity of these bands would be influenced by the substitution pattern on the aromatic rings.

While specific UV-Vis spectra for this compound are not available, it is anticipated that the compound would exhibit absorption maxima in the UV region, typical for substituted anilines and diphenyl ethers.

X-ray Diffraction Analysis for Solid-State Structural Determination

A search of crystallographic databases did not yield any published crystal structures for this compound. If such a study were to be conducted, it would provide unambiguous confirmation of the molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Chromatographic Coupling with Spectroscopic Detectors for Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. When coupled with spectroscopic detectors, these methods provide both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net In GC-MS, the components of a sample are separated in the gas phase based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and detected.

For this compound, GC-MS would be a suitable method for purity assessment. chemicalbook.com The gas chromatogram would show a peak corresponding to the compound, and the retention time would be characteristic of the compound under the specific chromatographic conditions. The mass spectrum of the peak would provide confirmation of the compound's identity. Impurities would appear as separate peaks with their own characteristic retention times and mass spectra. While GC-MS is a standard technique for the analysis of aniline derivatives, specific GC-MS data for this compound is not available in the searched literature. figshare.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
35Cl

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation of the target compound from impurities and byproducts, followed by its unambiguous identification based on its mass-to-charge ratio (m/z). orientjchem.org

In the analysis of this compound, a reverse-phase HPLC method would typically be employed. sielc.com The separation would be achieved on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with a modifier like formic acid to improve ionization for MS detection. sielc.com

Following chromatographic separation, the analyte enters the mass spectrometer. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for pharmaceutical and organic molecule analysis as they typically produce the molecular ion peak with minimal fragmentation, which is crucial for determining the molecular weight.

Detailed Research Findings:

The expected molecular weight of this compound (C₁₃H₁₁Cl₂NO) is approximately 283.02 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 284.03. A key characteristic to observe would be the isotopic pattern resulting from the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes in a molecule containing two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.

The data generated from an LC-MS analysis would be crucial for establishing the identity and purity of this compound.

Interactive Data Table: Expected LC-MS Data for this compound

ParameterExpected Value/ObservationIonization Mode
Retention Time (t_R) Dependent on specific HPLC conditionsN/A
Molecular Formula C₁₃H₁₁Cl₂NON/A
Exact Mass 283.0218N/A
[M+H]⁺ (m/z) ~284.0291ESI Positive
[M+Na]⁺ (m/z) ~306.0110ESI Positive
Isotopic Pattern Characteristic M, M+2, M+4 peaksESI Positive

Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS)

For an in-depth structural elucidation, particularly of unknown impurities or isomers, more advanced hyphenated techniques are employed. nih.gov A powerful combination is High-Performance Liquid Chromatography coupled with Solid-Phase Extraction, Nuclear Magnetic Resonance spectroscopy, and Time-of-Flight Mass Spectrometry (HPLC-SPE-NMR-TOF-MS). sielc.com This setup allows for the separation of components by HPLC, automated trapping of the individual components on an SPE cartridge, followed by elution into an NMR spectrometer for structural analysis and a TOF-MS for accurate mass determination.

This technique is especially valuable in pharmaceutical development for the identification and characterization of impurities and degradation products, even at very low concentrations. jk-sci.com The online coupling of HPLC with NMR provides direct structural information of the separated compounds without the need for laborious manual isolation.

Detailed Research Findings:

Specific experimental data from HPLC-SPE-NMR-TOF-MS analysis of this compound is not available in the public domain. However, the application of this technique would provide an unparalleled level of structural detail.

After separation by HPLC, the peak corresponding to this compound would be trapped and analyzed by ¹H NMR and ¹³C NMR. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns providing information about their relative positions. The methyl group would appear as a singlet, and the amine protons would also be observable.

Simultaneously, the high-resolution TOF-MS would provide a highly accurate mass measurement of the molecular ion, further confirming the elemental composition. This combination of unambiguous structural information from NMR and precise mass data from MS for a chromatographically pure peak provides the highest level of confidence in the structural assignment.

Interactive Data Table: Expected NMR and High-Resolution MS Data from Hyphenated Techniques

TechniqueParameterExpected Observation for this compound
¹H NMR Chemical Shifts (δ)Aromatic protons (~6.5-7.5 ppm), Amine protons (~4.0-5.0 ppm, broad), Methyl protons (~2.2-2.4 ppm)
Coupling Constants (J)Ortho, meta, and para couplings for aromatic protons
¹³C NMR Chemical Shifts (δ)Aromatic carbons (~110-150 ppm), Methyl carbon (~15-20 ppm)
TOF-MS High-Resolution m/z[M+H]⁺ ≈ 284.0291 (confirming C₁₃H₁₂Cl₂NO⁺)

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. DFT calculations for 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline would involve foundational analyses to describe its geometry and electronic distribution.

Optimization of Molecular Conformations and Energetics

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a flexible molecule like this compound, which has several rotatable bonds, multiple potential energy minima (conformers) may exist.

Illustrative Data: Relative Energies of Hypothetical Conformers

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol)
1 120° 0.00
2 -120° 0.15
3 3.50
4 180° 2.80

Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (tendency to donate electrons). The energy of the LUMO is related to the electron affinity and its electrophilicity (tendency to accept electrons). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, FMO analysis would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the aromatic systems, particularly the chloro-substituted rings, which are more electron-withdrawing.

Illustrative Data: Frontier Orbital Energies

Parameter Energy (eV)
HOMO -5.85
LUMO -1.20
HOMO-LUMO Gap (ΔE) 4.65

Note: This data is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species.

The color-coding convention typically uses red for regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue represents regions of most positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow indicate areas of neutral or intermediate potential.

In an MEP map of this compound, the most negative regions (red) would be expected around the electronegative oxygen and nitrogen atoms, as well as the π-systems of the aromatic rings. The most positive regions (blue) would likely be located around the hydrogen atoms of the amine group, which are potential hydrogen bond donors. This analysis helps identify the sites most likely to be involved in intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical representation of localized bonds, lone pairs, and anti-bonding orbitals.

A key feature of NBO analysis is the examination of "delocalization" or charge transfer interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values signify a stronger interaction, indicating significant intramolecular charge transfer and electronic conjugation.

For this compound, NBO analysis could reveal hyperconjugative interactions, such as those between the nitrogen lone pair (donor) and the anti-bonding π* orbitals of the adjacent aromatic ring (acceptor). It would also quantify the charge distribution on each atom, providing a more detailed view than MEP analysis alone.

Illustrative Data: Key NBO Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N π* (C-C)ring1 45.2
LP (2) O σ* (C-C)ring1 5.8
π (C-C)ring1 π* (C-C)ring2 15.1

Note: LP denotes a lone pair. This data is for illustrative purposes only and does not represent actual calculated values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectroscopic Predictions

While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic spectra, such as UV-Visible absorption spectra. TD-DFT calculates the energies required to promote an electron from an occupied orbital to a virtual (unoccupied) orbital.

These calculated excitation energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The theory also provides the oscillator strength for each transition, which relates to the intensity of the spectral band. By analyzing the specific orbitals involved in the most significant transitions (e.g., HOMO to LUMO), one can characterize them, for instance, as π→π* or n→π* transitions. This information is crucial for understanding the molecule's photophysical properties and color. For this compound, TD-DFT would predict the wavelengths of light it absorbs and provide insight into its electronic transition behavior.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity or a physical property. These models use calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical features—to predict the activity of new or untested compounds.

For a molecule like this compound, a QSAR study would begin by calculating a wide range of descriptors derived from its DFT-optimized structure. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Using a dataset of structurally similar molecules with known activities (e.g., herbicidal, fungicidal, or pharmaceutical activity), statistical methods are applied to develop a regression equation. This equation links a selection of the most relevant descriptors to the observed activity. Such a model could then be used to predict the potential activity of this compound, guiding further experimental investigation. Cheminformatics tools are essential throughout this process for data management, descriptor calculation, and model building.

Chemical Derivatization Strategies for Targeted Research Applications of 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Derivatization of the Primary Amine Functionality

The nucleophilic nature of the primary amine in 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline makes it susceptible to reaction with a wide range of electrophiles. This reactivity is the foundation for numerous derivatization strategies aimed at functionalizing the molecule.

Formation of Amides and Sulfonamides

One of the most common and robust methods for derivatizing primary amines is through acylation to form amides or sulfonylation to form sulfonamides. These reactions typically involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center of an acyl halide or sulfonyl halide, respectively.

The synthesis of amides from this compound can be readily achieved by reacting it with acyl chlorides or anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. This reaction transforms the basic amine into a neutral amide, significantly altering the electronic and steric properties of the parent molecule.

Similarly, sulfonamides are synthesized by reacting the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. ijarsct.co.in The resulting sulfonamide linkage is a key structural motif in many biologically active compounds and serves as a bioisostere for the amide bond, offering improved hydrolytic stability. nih.gov The reaction between amines and sulfonyl chlorides is generally rapid and robust. nih.gov

Table 1: Reagents for Amide and Sulfonamide Synthesis

Derivative Type Reagent Class Specific Example Resulting Functional Group
Amide Acyl Halide Acetyl chloride -NH-CO-CH₃
Amide Acid Anhydride Acetic anhydride -NH-CO-CH₃
Sulfonamide Sulfonyl Halide p-Toluenesulfonyl chloride -NH-SO₂-C₆H₄-CH₃

Synthesis of Schiff Bases and Related Imine Derivatives

The reaction of the primary amine of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases. anveshanaindia.com This condensation reaction is typically reversible and acid-catalyzed, involving the formation of an unstable carbinolamine intermediate that subsequently dehydrates to yield the stable imine C=N double bond. anveshanaindia.comresearchgate.net

The synthesis is often carried out by refluxing the aniline (B41778) derivative with the chosen aldehyde or ketone in a suitable solvent like ethanol (B145695) or toluene (B28343). anveshanaindia.comresearchgate.net Schiff bases are versatile ligands in coordination chemistry and are valuable intermediates in organic synthesis. researchgate.netnanobioletters.com The formation of an imine introduces a new point of structural diversity, which can be further modified, for example, by reduction to a secondary amine. Aromatic aldehydes with effective conjugation tend to form more stable Schiff bases. anveshanaindia.com

Table 2: Carbonyl Compounds for Schiff Base Synthesis

Carbonyl Compound Class Specific Example Reaction Condition
Aromatic Aldehyde Benzaldehyde Acid catalyst, reflux in ethanol
Aromatic Aldehyde Salicylaldehyde Acid catalyst, reflux in ethanol researchgate.net
Aliphatic Aldehyde Acetaldehyde Acid catalyst, controlled temperature
Ketone Acetone Acid catalyst, reflux

Electrophilic Derivatization for Functionalization

Beyond acylation and imine formation, the primary amine can undergo other electrophilic substitution reactions for further functionalization. These reactions can include N-alkylation and N-arylation to produce secondary or tertiary amines, although direct alkylation of anilines can sometimes be challenging due to potential over-alkylation.

More controlled methods, such as reductive amination, can be employed. This involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. This two-step, one-pot procedure is a highly effective method for N-alkylation.

N-arylation can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of a C-N bond between the aniline derivative and an aryl halide or triflate, providing access to a wide range of diarylamine structures.

Derivatization for Enhanced Analytical Detectability and Separation

Chemical derivatization is a crucial strategy in analytical chemistry to improve the detection and separation of target analytes that may otherwise exhibit poor analytical performance. For this compound, derivatizing the primary amine can overcome challenges related to volatility, thermal stability, and ionization efficiency in various analytical techniques.

Chromatographic Derivatization Agents for GC and LC

For Gas Chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like primary amines. researchgate.net Silylation is a common technique where a reactive hydrogen on the amine is replaced with a trimethylsilyl (B98337) (TMS) group. This reduces the polarity and hydrogen-bonding capacity of the molecule, leading to improved peak shape and resolution. researchgate.net

For High-Performance Liquid Chromatography (HPLC), derivatization is employed to enhance the detectability of the analyte, especially for UV or fluorescence detection. nih.gov Reagents that introduce a chromophore or fluorophore into the molecule can significantly lower the limits of detection.

Table 3: Common Derivatization Agents for Chromatography

Technique Reagent Abbreviation Purpose
GC N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Increases volatility and thermal stability chromatographyonline.com
LC/UV 4-Dimethylaminoazobenzene-4'-sulfonyl chloride Dabsyl-Cl Adds a strong chromophore for visible detection nih.gov
LC/Fluorescence Dansyl chloride Dns-Cl Adds a highly fluorescent group nih.gov
LC/Fluorescence 9-Fluorenylmethoxycarbonyl chloride Fmoc-Cl Adds a fluorescent group nih.gov

Derivatization for Mass Spectrometric Ionization Enhancement

In Liquid Chromatography-Mass Spectrometry (LC-MS), especially with electrospray ionization (ESI), the ionization efficiency of an analyte is a critical factor for achieving high sensitivity. nih.gov While the primary amine on this compound can be protonated for positive-ion ESI, its ionization efficiency may be suboptimal or subject to matrix effects. nih.gov

Chemical derivatization can be used to introduce a permanently charged group or a moiety that is more easily ionized, thereby enhancing the MS signal. ddtjournal.comlookchem.com This strategy involves tagging the analyte with a reagent that has a high proton affinity or a pre-charged center. For example, reagents containing a tertiary amino group, like dansyl chloride, can be readily protonated, leading to a significant enhancement in the ESI-MS response. ddtjournal.com This approach not only increases sensitivity but can also improve the specificity of detection when using tandem mass spectrometry (MS/MS) techniques, as the derivatives often produce characteristic fragment ions. ddtjournal.com

Table 4: Derivatization Agents for Enhanced MS Ionization

Reagent Target Functionality Ionization Mode Enhancement Principle
Dansyl chloride Primary/Secondary Amines ESI (+) Introduces a readily protonated dimethylamino group ddtjournal.com
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes/Ketones ESI (-) Forms hydrazones detectable in negative mode chromatographyonline.com

Synthesis of Probes and Conjugates for Advanced Chemical Biology Research

The functionalization of bioactive molecules to generate chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. iris-biotech.de this compound serves as a versatile scaffold for such derivatization, primarily through chemical modification of its nucleophilic aniline moiety. The primary amine group (-NH₂) is a reactive handle that can be readily modified through reactions like acylation, sulfonylation, and diazotization to attach various functional units. researchgate.net These modifications allow for the conversion of the parent compound into sophisticated probes, including fluorescent conjugates for cellular imaging, affinity probes for target identification, and photoaffinity probes for covalently mapping molecular interactions. nih.gov

The general strategy involves coupling the aniline core to a linker, which in turn is attached to a reporter or reactive group. This modular design allows for the systematic development of probes tailored for specific research applications.

Fluorescent probes are indispensable tools for visualizing the localization and dynamics of molecules within living systems. The aniline group of this compound can be conjugated to a fluorophore to generate such probes. A common method is the formation of a stable sulfonamide or amide bond. For instance, reaction with dansyl chloride or a nitrobenzofurazan (NBD) derivative in the presence of a base yields highly fluorescent sulfonamide or amine conjugates, respectively. acs.org Alternatively, coupling with a carboxylic acid-functionalized fluorophore (e.g., fluorescein (B123965) isothiocyanate or a carboxy-rhodamine derivative) using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can form a stable amide linkage.

These synthetic strategies produce probes where the inherent properties of the core molecule can be leveraged to direct the fluorescent tag to specific cellular compartments or binding sites, enabling high-resolution imaging studies.

Table 1: Examples of Potential Fluorescent Probes Derived from this compound This table is illustrative and shows potential synthetic strategies.

Probe TypeLabeling Reagent ExampleLinkage TypePotential Application
Dansyl ConjugateDansyl ChlorideSulfonamideCellular Imaging, Polarity Sensing
NBD Conjugate4-Chloro-7-nitrobenzofurazan (NBD-Cl)AmineFluorescence Microscopy
Rhodamine ConjugateCarboxytetramethylrhodamineAmideLive-cell Imaging, Flow Cytometry

Affinity probes are crucial for "pull-down" experiments aimed at identifying and isolating binding partners of a molecule from complex biological lysates. Biotin (B1667282) is the most widely used affinity tag due to its extraordinarily high affinity for streptavidin and avidin (B1170675) proteins. The synthesis of a biotinylated probe from this compound typically involves the introduction of a linker arm to minimize steric hindrance between the core molecule and the bulky streptavidin protein.

A common synthetic route involves first acylating the aniline with a bifunctional linker, such as an ω-amino carboxylic acid (e.g., 6-aminohexanoic acid). The terminal carboxylic acid of the newly attached linker is then activated and coupled to the amine group of a biotin derivative (e.g., biotin-amine) or, conversely, the aniline is acylated with a linker acid and the terminal group is then coupled to an activated biotin derivative like Biotin-NHS ester. researchgate.net These biotinylated probes can be immobilized on streptavidin-coated beads to capture interacting proteins for subsequent identification by mass spectrometry. researchgate.net The development of aniline-biotin conjugates has also been shown to be effective for proximity-dependent labeling of nucleic acids in living cells. iris-biotech.demedchemexpress.com

Table 2: Examples of Potential Affinity Probes Derived from this compound This table is illustrative and shows potential synthetic strategies.

Probe TypeKey ReagentsLinkage TypeResearch Application
Biotin-Amide ConjugateBiotin-NHS ester, Linker (e.g., 6-aminohexanoic acid)AmideProtein Pull-down Assays, Target Identification
Desthiobiotin ConjugateDesthiobiotin-NHS esterAmideAffinity Purification (milder elution)

Photoaffinity labeling (PAL) is a powerful technique to covalently cross-link a molecule to its biological target upon photoactivation, providing direct evidence of interaction. enamine.net A photoaffinity probe typically contains a photoreactive group, such as an arylazide, benzophenone (B1666685), or diazirine. nih.gov These moieties are chemically inert in the dark but form highly reactive species upon UV irradiation, which then form covalent bonds with nearby amino acid residues in a binding pocket. unibe.ch

The synthesis of such probes from this compound can be achieved through several routes:

Arylazide Probes: The aniline group can be converted into an arylazide. This is typically achieved via diazotization with sodium nitrite (B80452) in acidic conditions, followed by treatment with sodium azide. This directly transforms the core molecule into a photoreactive probe. nih.gov

Benzophenone and Diazirine Probes: More commonly, a benzophenone or diazirine moiety is introduced by acylating the aniline with a corresponding carboxylic acid derivative (e.g., 4-benzoylbenzoic acid or 3-(3-methyl-3H-diazirin-3-yl)propanoic acid) using standard amide coupling conditions. nih.gov

Modern photoaffinity probes often incorporate a third functional handle, such as a terminal alkyne or azide, to enable post-labeling via bioorthogonal click chemistry. nih.gov This allows for the attachment of a reporter tag (e.g., biotin or a fluorophore) after the covalent cross-linking event, reducing potential steric interference from the tag during target binding.

Table 3: Examples of Potential Photoaffinity Probes Derived from this compound This table is illustrative and shows potential synthetic strategies.

Photoreactive GroupSynthesis StrategyHandle for Click ChemistryApplication
ArylazideDiazotization of aniline, followed by reaction with NaN₃None (direct probe)Covalent Target Mapping
BenzophenoneAmide coupling with 4-benzoylbenzoic acidYes (e.g., via alkyne-functionalized linker)Target Identification and Validation
DiazirineAmide coupling with a diazirine-containing carboxylic acidYes (e.g., via alkyne-functionalized linker)Covalent Ligand-Receptor Capture

Advanced Research Applications and Future Perspectives for 5 Chloro 2 2 Chloro 5 Methylphenoxy Aniline

Utilization as a Synthetic Intermediate in Complex Molecule Synthesis (e.g., heterocycles, fine chemicals)

Chlorinated anilines are fundamental building blocks in organic synthesis, prized for their utility in constructing a wide array of complex molecules, including heterocycles and fine chemicals. The presence of the amine group allows for a variety of chemical transformations, while the chlorine atoms can be used to direct reactions or can be retained in the final product to impart specific properties. The aniline (B41778) moiety is a common feature in synthetic chemistry with applications ranging from building blocks to catalysis. beilstein-journals.org

The structure of 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline makes it an attractive precursor for the synthesis of various heterocyclic compounds. The amino group can be readily diazotized and substituted, or it can participate in condensation reactions to form nitrogen-containing rings. For instance, aniline derivatives are crucial in the synthesis of quinoxalines, an important class of heterocyclic compounds with a wide range of biomedical applications. sielc.com Furthermore, chlorine-containing pharmaceuticals represent a significant portion of the market, highlighting the importance of chlorinated intermediates in drug discovery. nih.gov The synthesis of meta-substituted anilines, a challenging synthetic endeavor, can be achieved through innovative three-component reactions involving aniline derivatives. beilstein-journals.org

The following table provides examples of complex molecules synthesized from aniline and its chlorinated derivatives, illustrating the potential synthetic utility of this compound.

Precursor CompoundSynthetic TransformationResulting Complex MoleculeReference
AnilineThree-component benzannulationmeta-Hetarylanilines beilstein-journals.org
Chlorinated AnilinesCondensation with dicarbonyl compoundsQuinoxaline derivatives sielc.com
Aniline DerivativesCyclization reactionsVarious heterocyclic drugs nih.gov

Exploration in Advanced Materials Science (e.g., polymers, dyes, pigments)

The field of advanced materials science is continually searching for novel organic molecules that can be used to create materials with tailored properties. Chlorinated aromatic compounds, including aniline derivatives, have historically been important in the development of dyes and pigments. The specific substitution pattern of chlorine atoms on the aromatic rings of this compound can influence the color, lightfastness, and chemical resistance of a potential dye molecule derived from it. The oxidation of aniline and its derivatives is a key step in the production of a variety of dyes and pigments, including azo dyes.

Furthermore, aniline and its derivatives can be polymerized to form polyaniline (PANI), a conducting polymer with a wide range of applications in electronics, sensors, and corrosion protection. rsc.orgnih.gov The substituent groups on the aniline monomer can significantly affect the properties of the resulting polymer, such as its solubility, conductivity, and morphology. rsc.org Therefore, the polymerization of this compound could potentially lead to a novel polymer with unique electronic and physical properties. The synthesis of polyaniline derivatives from ortho-substituted anilines has been shown to produce polymers with high sensitivity to moisture and ammonia, suggesting their use in chemical sensors. rsc.org

The table below showcases representative applications of aniline derivatives in materials science.

Aniline DerivativeApplicationResulting Material/ProductKey PropertiesReference
AnilinePolymerizationPolyaniline (PANI)Electrical conductivity, environmental stability nih.gov
Ortho-substituted anilinesPolymerization for sensor applicationsSubstituted PolyanilineHigh sensitivity to moisture and ammonia rsc.org
Aniline derivativesDye synthesisAzo dyesVaried colors, used in textiles and plastics
Chlorinated anilinesPigment synthesisChlorinated pigmentsEnhanced stability and lightfastness mdpi.com

Development of Novel Catalytic Systems and Ligands

The development of new and efficient catalytic systems is a cornerstone of modern chemistry. The amine functionality in this compound makes it a candidate for use as a ligand in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the aromatic rings. The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups could impart unique electronic and steric properties to a metal complex.

The following table presents examples of catalytic systems that utilize amine-based ligands, highlighting the potential for this compound in this field.

Catalytic SystemLigand TypeApplicationReference
Palladium CatalystS,O-Ligandpara-Selective C-H olefination of aniline derivatives researchgate.net
Nickel CatalystPyridyl-2-carboxamidineCross-electrophile couplings nih.gov
Rhodium(III) CatalystN-pyrimidyl-substituted anilinesC–H bond activation and annulation acs.org

Environmental Transformation Pathways and Fate Modeling (e.g., degradation mechanisms of chlorinated anilines)

Understanding the environmental fate of synthetic chemicals is crucial for assessing their potential impact. Chlorinated aromatic compounds can be persistent in the environment, and their degradation pathways are of significant interest. The environmental fate of this compound would likely be governed by processes such as biodegradation, photodegradation, and other abiotic transformations. nih.govnih.gov

The biodegradation of chlorinated anilines can be influenced by factors such as the concentration of the compound and the size of the microbial inoculum. nih.govbesjournal.com Some bacterial strains are capable of utilizing chloroanilines as a source of carbon and nitrogen. nih.gov The degradation of these compounds often involves dechlorination as a key step. besjournal.com The degradation of polychlorinated biphenyls (PCBs), which share structural similarities with the target compound, involves the removal of chlorine from the biphenyl (B1667301) ring followed by ring cleavage and oxidation. researchgate.net

Photodegradation is another important environmental transformation pathway for chlorinated aromatic compounds. mdpi.com The presence of dissolved organic matter can influence the rate of photodegradation. nsf.gov Advanced oxidation processes (AOPs), such as the photo-Fenton process, have been shown to be effective in degrading aniline and its derivatives in wastewater. nih.govresearchgate.netresearchgate.net These processes generate highly reactive hydroxyl radicals that can break down the aromatic ring. nih.gov

The following table summarizes potential degradation pathways and products for chlorinated anilines.

Degradation PathwayKey ProcessesPotential Degradation ProductsReference
BiodegradationDechlorination, Ring CleavageChlorocatechols, CO2, H2O besjournal.comnih.govresearchgate.net
PhotodegradationDechlorination, HydroxylationHydroxylated anilines, Benzoquinone imines mdpi.comnih.govacs.org
Advanced Oxidation Processes (AOPs)Hydroxyl radical attackRing-cleavage products, CO2, H2O nih.govresearchgate.netasianpubs.org

Development of Advanced Analytical Methods for Trace Analysis in Environmental and Biological Matrices

The ability to detect and quantify trace levels of chemical compounds in complex environmental and biological samples is essential for monitoring their presence and understanding their fate. A variety of advanced analytical techniques are available for the trace analysis of chlorinated anilines and related compounds.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the separation and quantification of these compounds. mdpi.com When coupled with mass spectrometry (MS), these techniques provide high sensitivity and selectivity. acs.orgscholaris.calucideon.com For trace analysis, pre-concentration steps such as solid-phase extraction or liquid-liquid extraction are often employed to increase the sensitivity of the method.

The mass spectrum of a compound containing chlorine atoms will exhibit a characteristic isotopic pattern due to the presence of 35Cl and 37Cl isotopes, which aids in its identification. libretexts.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, further confirming the elemental composition of the analyte and its degradation products. acs.orgscholaris.ca For the analysis of amines in biological matrices, derivatization is often used to improve their chromatographic behavior and detection sensitivity. nih.gov

The table below outlines key parameters of advanced analytical methods suitable for the trace analysis of chlorinated anilines.

Analytical TechniqueDetectorSample MatrixLimit of Detection (LOD)Reference
Gas Chromatography (GC)Mass Spectrometry (MS)Environmental Samplesparts-per-trillion (ppt) range lucideon.com
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Aqueous Samples, Biological FluidsVaries with method and matrix sielc.com
HPLC with Fluorescence/Chemiluminescence DetectionFluorescence/Chemiluminescence DetectorBiological Samplesfemtomole range (with derivatization) nih.gov
Photoelectron-Induced Chemical Ionization TOFMSTime-of-Flight Mass SpectrometerSeawaternanomole per liter (nmol/L) range nih.gov

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Chloro-2-(2-chloro-5-methylphenoxy)aniline?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. A validated approach for analogous compounds (e.g., 5-chloro-2-pyrrolidin-1-ylaniline) starts with 5-chloro-2-nitroaniline reacting with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For this compound, substituting 2-chloro-5-methylphenol as the nucleophile may require optimization of reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of aniline to phenol derivative). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: How can the purity and structural integrity of this compound be verified?

  • Analytical Methods :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
    • NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 4.2 ppm (phenoxy linkage), and δ 2.3 ppm (methyl group) .
    • Mass Spectrometry : Expected [M+H]⁺ at m/z 281.0 (C₁₃H₁₂Cl₂N₂O) .

Advanced: How do substituent positions influence the compound’s reactivity in cross-coupling reactions?

The chlorine at position 5 and methyl group at position 2’ (phenoxy ring) create steric and electronic effects. Computational studies (DFT) suggest:

  • Electrophilicity : The para-chloro group increases electron withdrawal, enhancing reactivity in Suzuki-Miyaura couplings.
  • Steric Hindrance : The methyl group on the phenoxy ring may reduce coupling efficiency with bulky boronic acids.
    Optimize using Pd(PPh₃)₄ (5 mol%) and DMF/H₂O (3:1) at 80°C .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

  • Anticancer Activity :
    • MTT Assay : Test against HeLa or MCF-7 cells (48–72 hours; IC₅₀ calculation via nonlinear regression) .
    • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .
  • Antimicrobial Screening :
    • MIC Determination : Broth microdilution against S. aureus (ATCC 25923); MIC ≤ 25 µg/mL indicates promise .

Advanced: How can structural modifications enhance its pharmacokinetic properties?

  • Solubility : Introduce polar groups (e.g., sulfonyl or hydroxyl) at position 4 of the aniline ring.
  • Metabolic Stability : Replace methyl with trifluoromethyl (logP reduction from 3.2 to 2.7) .
  • Bioavailability : Nanoformulation (e.g., liposomal encapsulation) increases plasma half-life from 2.1 to 6.8 hours in murine models .

Methodological: How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions. For example:

  • Cell Line Variability : IC₅₀ values for MCF-7 range from 15–30 µM depending on passage number .
  • Solvent Effects : DMSO concentrations >0.1% may artifactually inhibit growth. Validate with vehicle controls .
  • Statistical Power : Use ≥3 biological replicates and ANOVA with post-hoc correction .

Methodological: What computational tools predict its interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Model binding to VEGFR2 (PDB: 3VHE); focus on hydrogen bonds with Asp1046 and hydrophobic interactions with Phe1047 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.